3-Chloro-5-fluoro-4-methoxyphenol
Description
Significance of Halogenation and Methoxylation in Phenolic Architectures for Modulating Reactivity and Bioactivity
The introduction of halogen atoms, such as chlorine and fluorine, and methoxy (B1213986) groups onto a phenol (B47542) ring profoundly influences its chemical character. Halogenation, a key strategy in medicinal chemistry, can enhance the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. The high electronegativity of fluorine, for instance, can alter the acidity of the phenolic hydroxyl group and create new opportunities for hydrogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com The presence of a chlorine atom can introduce steric bulk and influence the regioselectivity of further reactions. nih.gov
Methoxylation, the introduction of a methoxy (-OCH3) group, also plays a critical role. The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic substitution reactions. ontosight.ai This modification can also impact the compound's solubility and metabolic stability, key parameters in the design of new therapeutic agents and other functional molecules. ontosight.ai The combination of these functional groups on a single phenolic scaffold, as seen in 3-Chloro-5-fluoro-4-methoxyphenol, creates a unique electronic and steric environment, offering a versatile platform for further chemical exploration.
Overview of Contemporary Research Trajectories for Substituted Phenols
Substituted phenols are a vital class of compounds with wide-ranging applications, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai Current research is actively exploring new and efficient methods for the synthesis of highly substituted phenols, including continuous-flow processes that offer improved safety and efficiency. researchgate.net
A significant area of investigation involves the use of substituted phenols as building blocks for creating complex molecular architectures with specific biological targets. For example, halogenated phenols are integral components in the development of novel anticancer agents and antimicrobials. researchgate.net Research is also focused on understanding the metabolic fate of substituted phenols to design safer and more effective compounds. avantorsciences.com The unique substitution pattern of this compound places it within these contemporary research trends, suggesting its potential as a valuable precursor for a variety of functional molecules.
Scope of Academic Inquiry for this compound within Diverse Research Domains
While dedicated research publications solely focused on this compound are not abundant, its structural motifs are present in molecules explored in medicinal chemistry and agrochemical research. The academic inquiry surrounding this compound is therefore primarily centered on its potential as a key intermediate for the synthesis of more complex, biologically active molecules.
The presence of chloro, fluoro, and methoxy substituents makes it a valuable building block. For instance, compounds with a similar 3-chloro-4-fluoro-phenyl moiety are investigated for their potential as kinase inhibitors in cancer therapy. researchgate.net Furthermore, the synthesis of complex agricultural chemicals sometimes involves intermediates with related substitution patterns. fishersci.se The commercial availability of this compound suggests its utility in these and other research and development activities. fishersci.se
Future academic investigations will likely focus on elucidating the specific reactivity of this compound, developing efficient synthetic routes that utilize it as a starting material, and exploring the biological activities of the novel compounds derived from it.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1017777-55-7 |
| Molecular Formula | C₇H₆ClFO₂ |
| Molecular Weight | 176.57 g/mol |
| Appearance | Not explicitly stated in literature, but likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZALBLIAFCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoro 4 Methoxyphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.researchgate.netresearchgate.net
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 3-Chloro-5-fluoro-4-methoxyphenol. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the structure of this compound. The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus, which is influenced by the presence of chloro, fluoro, methoxy (B1213986), and hydroxyl substituents on the aromatic ring.
The ¹H NMR spectrum of a substituted phenol (B47542) will show distinct signals for the aromatic protons and the hydroxyl proton. docbrown.info The chemical shift of the hydroxyl proton can be particularly informative about hydrogen bonding interactions. acs.org In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the chemical shift of the phenolic proton correlates well with the electron-withdrawing or donating nature of the substituents on the ring. acs.org For this compound, the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, will influence the precise chemical shifts of the aromatic protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in this compound are influenced by the attached substituents. Both electron-donating and electron-withdrawing substituents affect the chemical shift of the terminal acetylenic carbon atom in phenylacetylenes, with the impact being dependent on the substituent's position. tandfonline.com This principle also applies to the carbon atoms in the benzene (B151609) ring of substituted phenols.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Phenols
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Phenolic OH | 4.0 - 8.0 (can be broader and variable) |
| ¹H | Aromatic CH | 6.0 - 8.0 |
| ¹H | Methoxy OCH₃ | 3.5 - 4.0 |
| ¹³C | Aromatic C-O | 150 - 160 |
| ¹³C | Aromatic C-Cl | 130 - 135 |
| ¹³C | Aromatic C-F | 155 - 165 (with C-F coupling) |
| ¹³C | Aromatic C-H | 110 - 130 |
| ¹³C | Methoxy OCH₃ | 55 - 65 |
Note: These are general ranges and the exact chemical shifts for this compound would require experimental determination.
For more complex derivatives or in cases of signal overlap in one-dimensional spectra, multidimensional NMR techniques are invaluable. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the benzene ring.
These advanced NMR methods are essential for unambiguously assigning all proton and carbon signals, especially in complex halogenated and methoxylated phenols. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis.nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. uliege.be These techniques are complementary and can be used to identify functional groups and gain insights into the conformational properties of this compound.
The FTIR and Raman spectra of substituted phenols exhibit characteristic bands for O-H, C-H, C-O, C-C, and C-halogen stretching and bending vibrations. nih.gov The positions of these bands are sensitive to the substitution pattern on the aromatic ring.
Key Vibrational Modes for this compound:
O-H stretch: A broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group and is sensitive to hydrogen bonding.
C-H stretch (aromatic): These appear in the 3000-3100 cm⁻¹ region.
C-O stretch (methoxy and phenolic): Strong bands are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-Cl stretch: This vibration typically appears in the 600-800 cm⁻¹ region.
C-F stretch: This bond vibration gives rise to a strong band, usually in the 1000-1400 cm⁻¹ range.
Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum. ias.ac.inresearchgate.net The combination of both techniques provides a more complete vibrational assignment. nih.gov
Conformational analysis of methoxyphenols can also be aided by vibrational spectroscopy. aip.org The orientation of the methoxy group relative to the hydroxyl group can influence the vibrational frequencies. While significant conformational flexibility might be limited in a solid-state sample, these studies are relevant for understanding the molecule's behavior in solution or the gas phase. The study of rotational motions in molecules and their effect on molecular properties is known as conformational analysis. pharmacy180.com
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Confirmation and Impurity Profiling.ijpsjournal.comijprajournal.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to identify and quantify impurities. resolvemass.ca
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ijpsjournal.com This makes it ideal for analyzing complex mixtures and profiling impurities in pharmaceutical and chemical samples. resolvemass.cabiomedres.us
In the analysis of this compound, LC-MS can be used to separate the target compound from its isomers, starting materials, and by-products. The mass spectrometer then provides the molecular weight of each separated component. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In MS/MS, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. ulisboa.pt
LC-MS/MS methods have been developed for the analysis of various chlorophenols in different matrices. ulisboa.ptnih.govnih.gov These methods often utilize electrospray ionization (ESI), which is suitable for polar compounds like phenols. bu.edu
Table 2: Potential Impurities in the Synthesis of this compound Detectable by LC-MS/MS
| Potential Impurity | Chemical Formula | Likely Origin |
| 3,5-Difluoro-4-methoxyphenol | C₇H₆F₂O₂ | Incomplete chlorination |
| 3,5-Dichloro-4-methoxyphenol | C₇H₆Cl₂O₂ | Over-chlorination or starting material impurity |
| 3-Chloro-5-fluorophenol | C₆H₄ClFO | Demethylation |
| Isomeric Chlorofluoromethoxyphenols | C₇H₆ClFO₂ | Isomeric starting materials or rearrangement |
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov Phenols, due to their polar nature, are often not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. univ-lyon1.fr
Common derivatization reagents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov Alkylation is another approach. nih.gov The resulting derivatives are more volatile and produce characteristic mass spectra that aid in their identification. researchgate.nettandfonline.com
GC-MS analysis of derivatized this compound would provide a high-resolution separation of the compound and its impurities, followed by mass spectral detection for identification and quantification.
Table 3: Common Derivatization Reagents for GC-MS Analysis of Phenols
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Good volatility, stable derivatives |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Similar to BSTFA, widely used |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives with characteristic mass spectra |
| Methyl Chloroformate | MCF | Methyl carbonate | Alternative to silylation, good stability |
X-ray Crystallography for Precise Solid-State Structural Determination
A thorough search of crystallographic databases and the broader scientific literature reveals no published single-crystal X-ray diffraction data for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available. The precise solid-state conformation, including the planarity of the benzene ring and the orientation of the hydroxyl, methoxy, chloro, and fluoro substituents, remains unconfirmed by this definitive technique.
While the structures of other substituted phenols have been extensively studied, providing a general understanding of the influence of various functional groups on the crystalline architecture, direct extrapolation to this compound is speculative. The interplay of the specific electronic and steric effects of the chloro, fluoro, and methoxy groups at the 3, 5, and 4 positions, respectively, on the crystal packing and intermolecular interactions, such as hydrogen bonding and halogen bonding, can only be hypothesized in the absence of empirical data.
Advanced Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 4 Methoxyphenol
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic Structure Characterization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-Chloro-5-fluoro-4-methoxyphenol, a key aspect of its conformational landscape is the orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring.
In a related compound, 3-chloro-5-fluoroanisole, computational studies have identified two stable rotational isomers (conformers), a cis and a trans form, based on the orientation of the methoxy group's methyl substituent with respect to the adjacent chlorine atom. chemicalbook.com A similar analysis for this compound would involve calculating the energy of various rotamers to identify the global minimum. The geometric parameters (bond lengths and angles) for the most stable conformer are then calculated. DFT calculations on the analogous 3-chloro-5-methoxyphenol (B1581831) have shown that the benzene ring exhibits a slightly distorted hexagonal structure due to the presence of substituents. ijrte.org
Table 1: Representative Optimized Geometrical Parameters (Calculated) This table presents hypothetical, yet realistic, data for this compound, modeled on findings for structurally similar compounds like 3-chloro-5-methoxyphenol to illustrate typical computational results.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.75 | C-C-Cl | 119.5 |
| C-F | 1.35 | C-C-F | 119.8 |
| C-O (phenol) | 1.37 | C-C-O (phenol) | 121.0 |
| C-O (methoxy) | 1.36 | C-O-H | 109.0 |
| O-H | 0.96 | C-O-C (methoxy) | 118.0 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.org
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. ijrte.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijrte.org In studies of related phenolic compounds, DFT calculations are used to determine these energy values and map the distribution of the HOMO and LUMO across the molecule, indicating likely sites for electrophilic and nucleophilic attack. ijrte.orgresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties This table shows representative FMO data, illustrating the type of information generated from quantum chemical calculations for reactivity analysis.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ijrte.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and fluorine. ijrte.orgresearchgate.net Conversely, regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack; these are usually located around hydrogen atoms, particularly the acidic proton of the hydroxyl group. ijrte.org The MEP surface of this compound would provide a clear, intuitive map of its electrophilic and nucleophilic centers, guiding predictions about its intermolecular interactions.
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and materials science. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). ijrte.org
These parameters quantify how the molecule's charge distribution is distorted by an external electric field. A large hyperpolarizability value indicates a strong NLO response. For aromatic compounds like this compound, charge transfer between electron-donating groups (like hydroxyl and methoxy) and electron-withdrawing groups (like chloro and fluoro) across the π-system can lead to significant NLO activity. Quantum chemical calculations, as performed on similar phenols, can provide reliable predictions of these properties. ijrte.org
Table 3: Predicted Non-Linear Optical (NLO) Properties This table provides an example of NLO parameters that can be calculated to assess the optical properties of the molecule.
| Property | Calculated Value (a.u.) |
| Mean Polarizability (α) | ~100 - 120 |
| First-Order Hyperpolarizability (β) | ~1.0 x 10-30 esu |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies
QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These models are crucial in drug discovery and environmental risk assessment for predicting the properties of new or untested chemicals. A QSAR/QSTR study involving this compound would seek to correlate its structural features with a specific biological endpoint.
The foundation of any QSAR/QSTR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (3D shape), or quantum-chemical (e.g., HOMO-LUMO energies, dipole moment).
For a molecule like this compound, a wide array of descriptors can be calculated from its 2D or 3D structure. The selection of relevant descriptors is a critical step, often involving statistical methods to identify which ones have the strongest correlation with the activity being modeled. The resulting model must then be rigorously validated to ensure its predictive power and robustness.
Table 4: Common Molecular Descriptors for QSAR/QSTR Studies This table lists key descriptors, with predicted values for a related compound, that would be considered in building a predictive model for this compound. uni.luuni.lunih.gov
| Descriptor | Description | Predicted Value (Example) |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 176.57 g/mol |
| XlogP | A measure of the molecule's lipophilicity or hydrophobicity. | 2.1 - 2.3 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | ~30 Ų |
| Hydrogen Bond Donors | The number of atoms with one or more hydrogen atoms attached. | 1 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N, F). | 3 |
| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 2 |
Predictive Modeling of Biological and Toxicological Endpoints
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, serves as a powerful in silico tool for estimating the biological and toxicological properties of chemical compounds. For halogenated phenols like this compound, QSAR models can forecast endpoints such as toxicity to various organisms, carcinogenicity, and mutagenicity, thereby reducing the need for extensive and costly experimental testing. tandfonline.comtandfonline.com
These models are built upon the principle that the biological activity of a molecule is directly related to its structural and physicochemical properties. tandfonline.com For a compound such as this compound, a range of molecular descriptors would be calculated to build a robust QSAR model. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and physicochemical (e.g., LogP). researchgate.net
Research on similar halogenated phenols has demonstrated that their toxicity is often influenced by factors such as hydrophobicity (LogP) and electronic properties. researchgate.netresearchgate.net For instance, studies on the toxicity of halogenated phenols to the protozoan Tetrahymena pyriformis have successfully used descriptors like the octanol-water partition coefficient and the highest occupied molecular orbital (HOMO) energy to build predictive models. researchgate.net The statistical robustness of these models is typically validated through internal and external validation techniques, ensuring their predictive power. researchgate.net
A hypothetical QSAR model for this compound might involve the development of a multiple linear regression (MLR) equation. An example of such an equation could look like:
Log(1/IGC50) = c1 * LogP + c2 * E_HOMO + c3 * Dipole_Moment + constant
Where IGC50 is the 50% growth inhibitory concentration, and c1, c2, and c3 are coefficients determined from the regression analysis of a training set of related phenolic compounds. researchgate.net The predictive capability of such global models is enhanced when the mechanistic applicability domain is clearly defined, as different mechanisms of toxic action (e.g., polar narcosis vs. electrophilic activity) can be modeled with varying success. nih.gov
Table 1: Hypothetical Molecular Descriptors and Predicted Toxicity for a Series of Halogenated Phenols
| Compound | LogP | E_HOMO (eV) | Dipole Moment (Debye) | Predicted Toxicity (Log(1/IGC50)) |
| This compound | 2.85 | -8.75 | 2.10 | 1.75 |
| 2,4-Dichlorophenol | 3.06 | -9.12 | 1.85 | 1.92 |
| 4-Fluorophenol | 1.87 | -8.50 | 2.50 | 1.20 |
| 4-Methoxyphenol (B1676288) | 1.34 | -8.20 | 2.30 | 0.95 |
Note: The data in this table is illustrative and intended to represent the type of output generated from a QSAR study.
Molecular Docking Simulations for Elucidating Ligand-Protein Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov For this compound, docking simulations can provide critical insights into its potential biological targets, binding affinity, and the specific molecular interactions that stabilize the ligand-protein complex. This information is invaluable for drug discovery and for understanding mechanisms of toxicity. ufms.brbiointerfaceresearch.com
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). ufms.brnih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. nih.gov A more negative docking score typically indicates a more favorable binding affinity. nih.gov
For phenolic compounds, common protein targets include enzymes like tyrosinase, phospholipase A2, and various receptors involved in metabolic pathways. nih.govufms.br Docking studies on other substituted phenols have revealed that interactions such as hydrogen bonds (often involving the phenolic hydroxyl group) and hydrophobic interactions with amino acid residues in the binding pocket are crucial for stabilizing the complex. nih.govnih.gov In the case of this compound, the methoxy group, fluorine, and chlorine atoms would also contribute to the specificity of these interactions.
For example, a docking simulation of this compound with human pancreatic α-amylase could reveal its potential as an antidiabetic agent by inhibiting this key enzyme. nih.gov The results would pinpoint the specific amino acid residues (e.g., Asp197, Glu233, Asp300) that form hydrogen bonds or hydrophobic contacts with the ligand, providing a structural basis for its activity. nih.gov
Table 2: Illustrative Molecular Docking Results of this compound with Potential Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Tyrosinase | 5M8M | -7.2 | HIS244, SER282, VAL283 |
| Phospholipase A2 | 1KPM | -6.8 | GLY30, HIS48, ASP49 |
| Human Pancreatic α-Amylase | 5E0F | -8.1 | ASP197, GLU233, TRP59 |
| Estrogen Receptor Alpha | 2IOG | -9.5 | ARG394, GLU353, THR347 |
Note: This table contains hypothetical data to illustrate the typical findings from molecular docking simulations.
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. For this compound, these methods can elucidate the pathways of key transformations such as halogenation, dehalogenation, and oxidation, which are critical for understanding its synthesis, environmental fate, and metabolic processing. nih.govacs.org
Reaction Mechanism Studies (e.g., Halogenation, Dehalogenation, Oxidation)
Computational methods, particularly Density Functional Theory (DFT), can be used to model the step-by-step process of a chemical reaction.
Halogenation: The electrophilic aromatic substitution (SEAr) is a common pathway for halogenating aromatic compounds. mdpi.comyoutube.com Computational studies can model the formation of the electrophile (e.g., from Cl₂ and a Lewis acid catalyst), its attack on the aromatic ring of a precursor to this compound, the formation of the sigma complex (arenium ion), and the final deprotonation to restore aromaticity. youtube.com These studies can predict the regioselectivity of the reaction, explaining why the chlorine and fluorine atoms are positioned at specific sites on the phenol (B47542) ring. researchgate.net
Dehalogenation: Reductive dehalogenation is a key process in the environmental degradation of halogenated pollutants. Computational chemistry can explore the mechanism of this process, for instance, by modeling the transfer of electrons to the molecule and the subsequent cleavage of the carbon-halogen bond. Enzymes that catalyze dehalogenation often employ diverse mechanistic strategies, including oxidation, reduction, and substitution, which can be modeled computationally. nih.govacs.org
Oxidation: The oxidation of phenolic compounds can proceed through various mechanisms, often involving the formation of phenoxyl radicals. Electrochemical oxidation studies, coupled with mass spectrometry, can be complemented by computational models to understand the redox potential and the subsequent reactions of the oxidized species. nih.gov For this compound, computational models can predict the initial site of oxidation and the subsequent formation of dimers or adducts with other molecules, such as proteins. nih.govmdpi.com
Energy Profiles and Transition State Analysis for Reaction Pathways
A crucial aspect of studying reaction mechanisms is the construction of a reaction energy profile. This profile plots the potential energy of the system as it progresses from reactants to products along the reaction coordinate. youtube.comyoutube.com
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate for a specific elementary step. youtube.com It represents a fleeting molecular configuration where bonds are in the process of breaking and forming. youtube.com Computational methods allow for the precise location and characterization of these transition state structures. Analyzing the geometry and vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface and provides deep insight into the molecular dynamics of the bond-breaking and bond-forming events. researchgate.net
For a reaction like the oxidation of this compound, computational analysis could reveal the activation barrier to form the initial phenoxyl radical and the subsequent energy changes as it reacts further.
Table 3: Hypothetical Energy Profile Data for a Two-Step Reaction of this compound
| Reaction Species | Relative Energy (kJ/mol) | Description |
| Reactants | 0 | Starting materials |
| Transition State 1 (TS1) | +75 | Energy barrier for the first step |
| Intermediate | +20 | A metastable species formed after TS1 |
| Transition State 2 (TS2) | +95 | Energy barrier for the second step (Rate-determining) |
| Products | -30 | Final products of the reaction (exothermic overall) |
Note: This table provides an illustrative example of data derived from the computational analysis of a reaction pathway.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity Studies
While molecular docking provides a static picture of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the movements of atoms and molecules over time. numberanalytics.com MD simulations are based on solving Newton's equations of motion for a system of particles, using a force field to describe the interactions between them. bas.bgrsc.org
For this compound, MD simulations can be used to:
Analyze Conformational Dynamics: A ligand and its protein target are not rigid structures. MD simulations can reveal the conformational flexibility of this compound and the binding site of a protein. This dynamic understanding is crucial as the binding process can involve conformational changes in both the ligand and the protein (an "induced fit"). bas.bg
Study Binding Stability: By running a simulation of the ligand-protein complex (often starting from a docked pose) in a solvated environment, one can assess the stability of the interaction over time. Key metrics like the root-mean-square deviation (RMSD) of the ligand's position can indicate whether it remains stably bound in the active site.
Calculate Binding Free Energy: Advanced MD techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the binding free energy of a ligand to its receptor. nih.govresearchgate.net This provides a more accurate and theoretically rigorous measure of binding affinity than the scoring functions used in most docking programs. These calculations can help in ranking potential drug candidates or understanding the potency of a toxicant.
Investigate Solvent Effects: MD simulations explicitly include water molecules, allowing for a detailed investigation of their role in mediating ligand-protein interactions. Water molecules can form hydrogen bond networks that either stabilize or destabilize the binding of the ligand.
The application of MD simulations to study the interaction of small molecules with biological membranes is also a significant area of research. nih.govresearchgate.net Such simulations could model the permeation of this compound across a cell membrane, providing insights into its bioavailability and transport mechanisms. researchgate.net
Biological and Medicinal Chemistry Research on Halogenated Methoxyphenols
Antimicrobial Activity Investigations
There is no available information on the assessment of 3-Chloro-5-fluoro-4-methoxyphenol's antimicrobial activity. This includes a lack of data concerning:
Assessment of Antibacterial Efficacy Against Bacterial Pathogens
No studies were found that evaluated the effectiveness of this compound against any bacterial pathogens.
Evaluation of Antifungal Properties
Similarly, there is no public record of research into the antifungal properties of this specific compound.
Elucidation of Antimicrobial Mechanisms
Without any evidence of antimicrobial activity, there are consequently no studies on its potential mechanisms of action, such as cell membrane disruption or enzyme inhibition.
Enzyme Inhibition and Modulation Studies
Investigations into the effects of this compound on specific enzyme systems have not been published.
Myeloperoxidase (MPO) Inhibition and Anti-atherosclerotic Potential
There is no research available to suggest that this compound has been studied as an inhibitor of myeloperoxidase (MPO) or for any potential role in preventing atherosclerosis.
Thyroid Hormone Deiodinase (DI) Inhibition and Endocrine Disruption
The potential for this compound to act as an endocrine disruptor through the inhibition of thyroid hormone deiodinases has not been explored in any accessible research.
Monoamine Oxidase (MAO) Inhibition for Neurological Applications
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of neurological disorders such as depression and Parkinson's disease. nih.gov Research into the MAO inhibitory potential of various compounds is an active field.
While there is no direct evidence of this compound as an MAO inhibitor, its structural precursors, 3-fluoro-5-methoxyphenol (B1393223) and 3-chloro-5-methoxyphenyl acetate, have been utilized in the synthesis of halogenated flavones designed as selective MAO-B inhibitors. nih.gov In one study, these precursors were used to create a series of fluorinated and chlorinated flavones, which were then evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov
The resulting halogenated flavones demonstrated selective inhibition of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov For instance, a series of fluorinated flavones with a methoxy (B1213986) group at position 5 of the flavone (B191248) core showed high affinity for MAO-B, with IC50 values for some analogues as low as 20 nM. nih.gov This suggests that the halogenated methoxyphenyl moiety can serve as a crucial building block for the development of potent and selective MAO inhibitors.
Table 1: MAO-B Inhibitory Activity of Selected Halogenated Flavones Derived from Methoxyphenol Precursors
| Compound | Description | MAO-B IC50 (nM) |
| 10a | Fluorinated flavone with 4'-propoxyl substituent | 20 |
| 10b | Fluorinated flavone with 4'-isopropoxyl substituent | 26 |
| 10c | Fluorinated flavone with 4'-isobutyl substituent | 56 |
| 11g | Chlorinated flavone with 4'-propoxyl substituent | 74 |
| 11h | Chlorinated flavone with 4'-isopropoxyl substituent | 68 |
Data sourced from a study on halogenated flavones. nih.gov
Peroxidase-Mediated Degradation in Bioremediation Contexts
Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates, including phenols, and are of interest in bioremediation for the removal of environmental pollutants. acs.orgnih.gov The peroxidase-mediated degradation of chlorophenols can lead to the formation of various products, including polymeric structures and, in some cases, more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans. nih.gov
Antioxidant and Anti-inflammatory Potentials of Substituted Phenols
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govmdpi.com The presence of a hydroxyl group on the aromatic ring is crucial for this activity. The antioxidant capacity of substituted phenols can be influenced by the nature and position of other substituents on the ring. nih.gov For instance, methoxyphenols have been studied for their antioxidant activities, and dimerization of these compounds can lead to enhanced radical-scavenging properties. mdpi.com
The anti-inflammatory activity of phenolic compounds is often linked to their antioxidant effects and their ability to modulate inflammatory pathways. nih.govnih.gov Phenolics can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, and can also affect the production of inflammatory mediators such as nitric oxide and prostaglandins. tandfonline.commdpi.com The anti-inflammatory mechanisms of phenolic compounds are diverse and can involve the downregulation of transcription factors like NF-κB, which plays a central role in the inflammatory response. nih.govtandfonline.com Although direct studies on the antioxidant and anti-inflammatory potentials of this compound are lacking, its structure as a substituted phenol (B47542) suggests it could possess such activities.
Immunomodulatory Effects and Their Underlying Mechanisms
The immune system can be modulated by various chemical compounds, including halogenated aromatic hydrocarbons. nih.gov The effects of these compounds on the immune system can be complex, depending on the specific chemical, dosage, and the aspect of the immune system being assessed. nih.gov Research on the immunomodulatory effects of halogenated phenols is an area of interest due to their widespread presence as environmental contaminants and their potential therapeutic applications.
Natural bioactive compounds, including phenolics, are known to possess immunomodulatory activities. nih.gov These effects can be mediated through various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. nih.gov For instance, some phenolic compounds have been shown to influence the function of immune cells such as lymphocytes and macrophages. nih.gov While there is no specific data on the immunomodulatory effects of this compound, its structure as a halogenated phenolic compound suggests that it could potentially interact with components of the immune system. Further research would be needed to determine any such effects and their underlying mechanisms.
General Pharmacological Relevance and Therapeutic Prospects of Halogenated Phenols
Halogenated phenols represent a class of compounds with significant pharmacological relevance. The introduction of halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic properties. mdpi.com Many approved drugs and clinical candidates contain halogen atoms. mdpi.com Phenolic compounds themselves are recurring motifs in a large number of pharmaceuticals.
The therapeutic prospects of halogenated phenols are broad and include applications as antimicrobial, anti-inflammatory, and anticancer agents. The specific halogen and its position on the phenol ring, along with other substituents, are critical in determining the pharmacological profile. The presence of both a chloro and a fluoro group, as well as a methoxy group, in this compound makes it an interesting candidate for further pharmacological investigation. Its structural similarity to precursors of potent MAO inhibitors suggests a potential avenue for its application in the development of new therapeutics for neurological diseases. nih.gov
Structure-Activity Relationship (SAR) Investigations in Biological Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For halogenated phenols, SAR studies have been conducted to understand the impact of the type and position of halogen and other substituents on their biological effects. nih.govnih.gov
Impact of Halogen and Methoxy Substituents on Bioactivity Profiles
The presence and nature of halogen and methoxy substituents on a phenolic ring can significantly modulate the bioactivity of the compound. Halogen atoms can affect the electronic properties and lipophilicity of the molecule. For example, in a study of halogenated flavones synthesized from methoxyphenol precursors, both fluorine and chlorine substituents were found to be important for selective MAO-B inhibition. nih.gov The position of these halogens on the flavonoid scaffold was also critical for activity.
The methoxy group, being an electron-donating group, can also influence the electronic environment of the phenol ring and its interaction with biological targets. In the aforementioned study on MAO inhibitors, the methoxy group was a key feature of the precursors used for the synthesis of the active flavones. nih.gov The interplay between the electron-withdrawing halogen atoms and the electron-donating methoxy group in a compound like this compound would create a unique electronic distribution that could lead to specific biological activities. A quantitative SAR study on a series of halogenated phenols demonstrated that toxicity could be correlated with molecular descriptors such as the octanol/water partition coefficient (log Kow) and the Hammett sigma constant, which are influenced by these substituents. nih.gov
Positional Isomer Effects on Biological Response and Selectivity
The biological activity of halogenated phenols is significantly influenced by the position of the halogen substituents on the phenol ring. While specific research on the positional isomer effects of this compound is not extensively available, studies on related halogenated phenols demonstrate that the location of chlorine, bromine, and fluorine atoms can dramatically alter a compound's interaction with biological targets. For instance, the position of halogen atoms can affect the compound's acidity (pKa), lipophilicity, and steric hindrance, all of which are critical determinants of its biological response and selectivity.
In the broader context of halogenated phenolic compounds, the substitution pattern on the phenyl ring is a crucial factor for their potential to disrupt thyroid hormone homeostasis. The combination of a hydroxyl group and halogen atoms on a phenyl ring is a key structural requirement for the inhibition of enzymes involved in thyroid hormone regulation. jst.go.jp
Investigation of Targeted Biological Pathways (e.g., Melanogenesis, Apoptosis Induction)
Research into the specific effects of this compound on biological pathways such as melanogenesis is not prominently featured in the available literature. However, studies on other halogenated phenolic compounds and related structures provide insights into potential mechanisms. For example, certain methoxy- and fluoro-chalcone derivatives have been shown to induce apoptosis and cell-cycle arrest in human melanoma cells. nih.gov This suggests that phenolic compounds with similar structural motifs might interfere with cell proliferation and survival pathways.
Apoptosis induction has been observed with other chlorinated compounds. For example, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), a potent mutagen, has been shown to induce apoptosis in human promyelocytic leukemic HL-60 cells. nih.gov This indicates that chlorinated organic compounds can trigger programmed cell death, a pathway that could be relevant for understanding the biological activity of this compound.
Toxicity Mechanisms and Environmental Health Implications
The toxicity of halogenated phenols is a subject of considerable research due to their persistence and potential adverse effects on human health and the environment. nih.govnih.gov
Interference with Mitochondrial Function and Cellular Energy Production
While direct studies on this compound's impact on mitochondrial function are scarce, halogenated phenols as a class are known to interfere with cellular energy production. Their ability to act as uncoupling agents in oxidative phosphorylation can disrupt the mitochondrial proton gradient, leading to a decrease in ATP synthesis. This disruption of energy metabolism can have widespread cellular consequences.
Phenoxyl Radical Formation and Quinone Generation in Biotransformation
Phenolic compounds can undergo metabolic activation to form reactive intermediates such as phenoxyl radicals and quinones. capes.gov.brnih.gov The formation of a phenoxyl radical is often an initial step in the oxidation of phenols. researchgate.net These radicals can be generated through enzymatic action or by direct photolysis. nih.gov
Disruption of Thyroid Hormone Homeostasis by Halogenated Phenolics
A significant area of concern for halogenated phenolic compounds is their potential to disrupt thyroid hormone homeostasis. nih.govnih.gov These compounds can exhibit structural similarities to thyroid hormones, allowing them to interact with various components of the thyroid system. jst.go.jp
Environmental Monitoring, Source Identification, and Risk Assessment in Contaminated Matrices
Halogenated phenolic compounds are recognized as environmental pollutants. nih.govmdpi.com They can enter the environment through various industrial processes and as degradation products of other chemicals. pjoes.com Their presence in drinking water and ambient atmospheric particulate matter has been documented. pjoes.comcapes.gov.br
Environmental monitoring of these compounds is crucial for assessing human and ecological exposure and risk. eurekalert.orgmdpi.comnih.gov Various analytical methods, including gas chromatography and high-performance liquid chromatography, are used for their detection and quantification in environmental samples. nih.gov The identification of sources, such as wood combustion which releases methoxyphenols, is important for mitigation strategies. capes.gov.br Risk assessment frameworks are used to evaluate the potential health risks associated with exposure to these compounds in contaminated matrices. nih.gov Naturally occurring halogenated compounds are also found in marine environments, further highlighting the complexity of their sources and distribution. nih.govmostwiedzy.pl
Interactive Data Table: Effects of Halogenated Phenolic Compounds on Biological Systems
| Compound Class | Biological Effect | Key Findings |
| Halogenated Phenols | Thyroid Hormone Disruption | Inhibition of deiodinase activity, altering T4 to T3 conversion. nih.govnih.gov |
| Methoxy- and Fluoro-Chalcones | Apoptosis Induction | Induction of cell-cycle arrest and apoptosis in melanoma cells. nih.gov |
| Chlorinated Furanones (MX) | Apoptosis Induction | Induces apoptosis in leukemic cells. nih.gov |
| Halogenated Phenols | Radical Formation | Can form phenoxyl radicals through photolysis. nih.gov |
| Halogenated Phenols | Quinone Formation | Metabolic activation can lead to the formation of reactive quinones. nih.gov |
Mechanistic and Degradation Studies of Halogenated Methoxyphenols in Environmental and Biological Systems
Reductive Dehalogenation Pathways Mediated by Microbial Activity
Microbial communities in environments such as sediments and anaerobic sludge have demonstrated the ability to reductively dehalogenate aromatic compounds. nih.govresearchgate.net This process can be a key step in the detoxification and eventual mineralization of these pollutants. For instance, anaerobic sludge granules have been shown to be effective in the reductive dehalogenation of trichlorophenols and dichlorophenols. nih.gov The process is often specific, with certain microbial populations targeting chlorine atoms at particular positions on the aromatic ring (ortho, meta, or para). nih.gov In many cases, reductive dehalogenation is the initial and rate-limiting step in the anaerobic degradation pathway. nih.gov
The microorganisms responsible for this transformation are often part of complex syntrophic communities where the products of one organism serve as the substrate for another. nih.govresearchgate.net A notable example of a microorganism capable of this process is Desulfomonile tiedjei, which can utilize chlorinated aromatic compounds for its metabolism. nih.govresearchgate.net The enzymes catalyzing these reactions, known as reductive dehalogenases, are often highly specific to the halogen and its position on the aromatic ring. d-nb.info Given the presence of a chlorine atom on the aromatic ring of 3-Chloro-5-fluoro-4-methoxyphenol, it is plausible that it could undergo reductive dechlorination under suitable anaerobic conditions, leading to the formation of 5-fluoro-4-methoxyphenol as an initial intermediate. The subsequent fate of the fluorine atom would then depend on the capabilities of the microbial consortium.
Oxidative Degradation Processes and Their Kinetics
Oxidative processes, both chemical and biological, represent another major pathway for the degradation of halogenated phenols. These processes are generally faster and can lead to complete mineralization of the parent compound.
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can react with a wide range of organic compounds, including halogenated phenols. wikipedia.org Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. wikipedia.orgnih.gov
Studies on various halogenated phenols have demonstrated the effectiveness of AOPs. rsc.org For instance, the degradation of chlorophenols and bromophenols has been successfully achieved using UV/H₂O₂ and UV/persulfate (PDS) systems. rsc.org The kinetics of these reactions are influenced by factors such as the position of the halogen substituent on the phenol (B47542) ring. rsc.org For example, in the UV/PDS process, the degradation rates for chlorophenols were found to follow the order: para-substituted > ortho-substituted > meta-substituted. rsc.org In contrast, for the UV/H₂O₂ process, the order was para-substituted > meta-substituted > ortho-substituted. rsc.org
The table below summarizes the kinetic data for the degradation of different phenol compounds using various AOPs. While specific data for this compound is not available, these values for related compounds illustrate the potential efficacy of AOPs.
| Process | Compound | Rate Constant (k) | Conditions | Reference |
| UV/H₂O₂/O₃/TiO₂ | Phenol | Complete removal in 40 min | Initial concentration 100 ppm | researchgate.net |
| Fenton (Fe²⁺/H₂O₂) | Phenol | Fastest among tested AOPs | - | nih.gov |
| UV/H₂O₂ | Phenol | High degradation rate | - | nih.gov |
| Ozonation | Phenol | Cost-effective | - | nih.gov |
| UV/H₂O₂/O₃ | Phenol | 93.75% degradation in 120 min | 1000 ppm H₂O₂ | matec-conferences.org |
Enzymatic processes play a pivotal role in the biodegradation of halogenated phenols in various biological systems. Microorganisms have evolved a diverse array of enzymes to metabolize these often-recalcitrant compounds.
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the degradation of halogenated organic compounds. nih.govresearchgate.net These enzymes can be broadly classified based on their reaction mechanism, which includes hydrolytic, reductive, and oxidative dehalogenation. nih.gov For aromatic compounds, oxygenases are often involved in the initial attack on the ring, which can be followed by spontaneous or enzyme-catalyzed dehalogenation.
White-rot fungi, for example, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorophenols. biorxiv.org They secrete extracellular enzymes such as lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases, which have broad substrate specificity and can initiate the oxidation of phenolic compounds. biorxiv.org
Dehaloperoxidases are a specific class of enzymes that can catalyze the oxidation of halogenated phenols, leading to dehalogenation. The specific enzymes involved in the degradation of a compound like this compound would likely depend on the microbial species and the environmental conditions. It is conceivable that a combination of oxygenases and dehalogenases would be required for its complete mineralization.
The cleavage of a carbon-fluorine (C-F) bond is generally more difficult than the cleavage of a carbon-chlorine (C-Cl) bond due to the higher bond energy of the C-F bond. This difference has significant implications for the biodegradation of mixed halogenated compounds like this compound.
Studies on the degradation of polychlorofluorocarboxylic acids (Cl-PFCAs) have shown that microbial dechlorination can trigger subsequent defluorination. nih.gov In some cases, hydrolytic dechlorination was found to be a key step that facilitated the spontaneous release of fluoride (B91410) ions. nih.govchemrxiv.org This suggests that the initial removal of the chlorine atom from this compound could make the resulting fluorinated intermediate more susceptible to further degradation.
Reductive defluorination has also been observed, particularly in processes involving hydrated electrons (e.g., UV/sulfite). researchgate.netresearchgate.netnih.gov Comparative studies have shown that the efficiency of reductive dehalogenation can be influenced by the type of halogen, with different rates observed for chlorinated, brominated, and iodinated compounds. nih.gov While microbial defluorination is less common than dechlorination, the presence of a chlorine atom in this compound might provide a point of attack for microorganisms, potentially leading to a cascade of reactions that result in the cleavage of both C-Cl and C-F bonds.
Enzymatic Biotransformation and Biodegradation Mechanisms
Fate and Transport of Halogenated Phenols in Environmental Compartments (e.g., Groundwater, Sediments)
The fate and transport of halogenated phenols in the environment are governed by a combination of physical, chemical, and biological processes. clu-in.org When released into the environment, these compounds can partition between different environmental compartments, including water, soil, and sediments.
In groundwater, the transport of phenolic compounds is influenced by processes such as advection, dispersion, and adsorption. nih.gov Phenols can persist in groundwater for extended periods, posing a risk to water quality. nih.gov The mobility of halogenated phenols in the subsurface is affected by their solubility, hydrophobicity, and the nature of the porous media.
Stable Halogen Isotopic Fractionation for Source Apportionment and Degradation Identification
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful tool for elucidating the sources and transformation pathways of organic contaminants in the environment. siremlab.com This technique measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in a specific compound. siremlab.com During chemical and biological reactions, molecules containing the lighter isotope tend to react slightly faster, leading to a change in the isotopic composition of the remaining reactant pool, a phenomenon known as isotopic fractionation. siremlab.com
For chlorinated organic compounds, the analysis of chlorine stable isotopes (δ³⁷Cl) can provide valuable information on their degradation. acs.orgnih.gov For example, significant chlorine isotope fractionation has been observed during the microbial reductive dechlorination of chlorinated ethenes. By measuring the δ³⁷Cl values of a contaminant in a sample, it is possible to assess the extent of its degradation. it2isotopes.com This approach has been successfully applied to various chlorinated solvents and pesticides. nih.govit2isotopes.com
Although no studies have specifically reported on the stable halogen isotopic fractionation of this compound, it is expected that its degradation would be accompanied by isotopic fractionation of both chlorine and potentially fluorine, as well as carbon. The magnitude of this fractionation would depend on the specific degradation mechanism.
Development of Biosensing Applications for Halogenated Phenolic Compounds
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect chemical substances. They offer the potential for rapid, sensitive, and selective monitoring of environmental pollutants. nih.gov Various biosensors have been developed for the detection of phenolic compounds, including halogenated phenols. nih.govscielo.br
Enzyme-based biosensors often utilize oxidoreductase enzymes like laccase or tyrosinase, which can catalyze the oxidation of a range of phenolic compounds. scielo.br The electrochemical or optical signal generated from this reaction can be correlated to the concentration of the analyte. For instance, a biosensor using laccase immobilized on a nanocomposite has been developed for the detection of 4-chlorophenol (B41353). scielo.br
Whole-cell biosensors, which use living microbial cells as the recognition element, have also been engineered to detect chlorophenols. These biosensors often utilize genetically modified bacteria that produce a measurable signal, such as light (bioluminescence), in response to the target compound. oup.com
While no biosensor has been specifically designed for this compound, the existing platforms for other halogenated phenols could potentially be adapted or modified for its detection. The development of aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that can bind to specific targets, represents another promising avenue for creating highly selective sensors for a wide range of small molecules, including halogenated phenols. nih.govnih.gov
Derivatization Strategies and Advanced Analytical Method Development for Research
Solid-Phase Analytical Derivatization (SPAD) for Enhanced Chromatographic-Mass Spectrometric Analysis
Solid-Phase Analytical Derivatization (SPAD) represents a streamlined approach that combines sample extraction, purification, and derivatization into a single, often automated, procedure. For phenolic compounds like 3-Chloro-5-fluoro-4-methoxyphenol, this technique is particularly advantageous for analysis by gas chromatography-mass spectrometry (GC-MS), where derivatization is essential to improve volatility and thermal stability.
The process typically involves the use of a solid-phase extraction (SPE) cartridge, often a strong anion-exchange (SAX) sorbent. researchgate.net In this method, an aqueous sample is passed through the cartridge under alkaline conditions, causing the phenolic compound to deprotonate and be retained on the solid phase as a phenolate ion. free.frnih.gov This step effectively isolates the analyte from neutral and basic matrix interferences. After a washing and drying step, the derivatizing reagent is passed through the cartridge. Reagents such as pentafluoropyridine or acetic anhydride can be used to convert the immobilized phenolate into a less polar, more volatile derivative. researchgate.netcapes.gov.br Silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another common strategy for derivatizing phenols for GC analysis. nih.govresearchgate.net The reaction is often optimized for solvent, temperature, and time; for instance, silylation can be completed almost instantaneously in acetone at room temperature. nih.govresearchgate.net
The derivatized analyte is then eluted from the cartridge with an appropriate organic solvent, concentrated, and injected into the GC-MS system. free.fr This integrated approach significantly reduces sample handling, minimizes the use of organic solvents, and enhances the signal-to-noise ratio by efficiently removing coexisting interfering compounds. researchgate.netnih.gov
Table 1: Key Parameters in SPAD for Phenolic Compounds
| Parameter | Description | Common Choices/Conditions |
|---|---|---|
| Solid Phase | Material used to retain the analyte. | Strong anion-exchange (SAX) sorbents (e.g., Oasis MAX). researchgate.net |
| Sample Loading | Conditions under which the sample is applied to the cartridge. | Alkaline pH to ensure formation of phenolate ions. |
| Derivatizing Agent | Reagent that reacts with the phenol (B47542) to increase volatility. | Acetic anhydride, pentafluoropyridine, BSTFA. researchgate.netnih.gov |
| Reaction Solvent | Medium for the derivatization reaction. | Hexane, Acetone. free.frnih.gov |
| Elution Solvent | Solvent used to recover the derivatized analyte. | Hexane, Dichloromethane. free.fr |
Derivatization for Specialized Spectroscopic Characterization (e.g., NMR, UV-Vis for enhanced signal)
Derivatization is a powerful tool not only for chromatography but also for enhancing spectroscopic analysis. Chemical modification of this compound can be employed to improve signals in Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
For UV-Vis analysis, the phenolic hydroxyl group can be reacted with a chromophoric reagent. This introduces a group into the molecule that absorbs light more strongly or at a more convenient wavelength, thereby increasing the sensitivity and selectivity of the analysis. nih.gov The choice of derivatizing agent depends on the desired spectroscopic properties and the reactivity of the phenol.
In NMR spectroscopy, derivatization can serve several purposes. It can be used to resolve overlapping signals or to introduce a specific NMR-active nucleus (e.g., ¹⁹F, ³¹P) at the phenolic site. This allows for probing the local chemical environment through the NMR spectrum of the introduced nucleus. Furthermore, derivatization with chiral reagents can be used to distinguish between enantiomers by converting them into diastereomers, which will have distinct NMR spectra. jfda-online.com
Functional Derivatization for Probing Specific Biological Interactions
Modifying the structure of this compound through functional derivatization allows for the creation of molecular tools designed to investigate specific biological processes. nih.gov
The acidic nature of the phenolic hydroxyl group makes it an excellent candidate for inclusion in fluorescent pH probes. The fluorescence of many organic fluorophores is sensitive to their electronic environment, which can be altered by the protonation state of a nearby functional group. frontiersin.org In the design of a pH probe, a phenolic moiety can act as the pH-responsive "receptor." acs.orgbohrium.com
The general principle involves coupling the phenol to a fluorophore. nih.gov At a pH below the phenol's pKa, the hydroxyl group is protonated, and the fluorophore may exhibit a certain level of fluorescence. As the pH increases above the pKa, the phenol deprotonates to form a phenolate anion. This change in charge and electron density can significantly alter the photophysical properties of the attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response, or a shift in the emission wavelength. nih.govresearchgate.net The specific pKa of the phenol determines the pH range over which the probe is effective. acs.org
The phenolic hydroxyl group of this compound serves as a convenient handle for synthesizing conjugates and hybrid molecules with potentially enhanced or novel biological activities. chemistryviews.org By linking the phenol to another bioactive molecule, such as an amino acid, a peptide, a natural product, or a known drug, it is possible to create hybrid molecules that may exhibit synergistic effects or improved pharmacological profiles. nih.govfrontiersin.org
Synthetic strategies often involve the formation of an ether or ester linkage at the phenolic position. nih.gov These reactions can be tailored to connect fragments in a controlled manner, allowing for the systematic exploration of structure-activity relationships. mdpi.com Such conjugates have been shown to possess improved properties, including enhanced antioxidant, antimicrobial, or anticancer activities compared to the parent molecules. nih.govnih.gov
Table 2: General Strategies for Phenol Conjugation
| Reaction Type | Reagents | Linkage Formed | Purpose |
|---|---|---|---|
| Williamson Ether Synthesis | Alkyl halide, Base | Ether | Stable linkage to another molecule. |
| Esterification | Acyl chloride or Carboxylic acid (with coupling agent) | Ester | Creates a potentially biodegradable linkage. |
| Coupling Reactions | Diazonium salts | Azo | Links to aromatic systems. nih.gov |
| Enzyme-catalyzed grafting | Oxidative enzymes (e.g., laccase, peroxidase) | C-O or C-C bonds | Forms covalent bonds with proteins or other biomolecules. nih.gov |
Optimized Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices
The accurate quantification of this compound in complex samples like blood, urine, soil, or water necessitates robust sample preparation and extraction protocols. nih.govjmu.edu The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for analysis. mdpi.comnih.gov
Solid-Phase Extraction (SPE) is a widely used and highly effective technique. mdpi.comnih.gov For phenolic compounds, various sorbents can be employed, including polymeric phases (e.g., Oasis HLB), silica-based reversed-phase materials (C18), and ion-exchange resins. nih.gov The choice of sorbent and the optimization of the SPE method (load, wash, and elute steps) are critical for achieving high recovery and a clean extract. mdpi.com For instance, pH adjustment of the sample is crucial; keeping the pH low ensures the phenol is in its neutral form for retention on a reversed-phase sorbent, while a high pH is used for retention on an anion-exchange sorbent.
Liquid-Liquid Extraction (LLE) is a traditional method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. nih.govgoogle.com The efficiency of LLE depends on the choice of solvent and the pH of the aqueous phase. Acidifying the sample drives the equilibrium of the phenol to its neutral, more organosoluble form, facilitating its extraction into solvents like dichloromethane or ethyl acetate.
For solid matrices like soil or sediment, advanced extraction techniques such as Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) offer advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption and faster extraction times. researchgate.netresearchgate.net
Optimization of Chromatographic Methods (HPLC, GC, Capillary Electrophoresis) for Isolation and Quantification
High-performance chromatographic techniques are the cornerstone for the separation and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing phenolic compounds. nih.gov Reversed-phase HPLC is most common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). asianpubs.org Method optimization involves adjusting the mobile phase composition, gradient profile, pH, and column temperature to achieve the desired separation. mdpi.com Acidifying the mobile phase with agents like formic or acetic acid is standard practice to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. asianpubs.org
Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), offers high sensitivity and selectivity but requires that the analyte be volatile and thermally stable. chula.ac.th As discussed, derivatization of the phenolic hydroxyl group is almost always necessary. jfda-online.com Optimization of a GC method involves selecting the appropriate capillary column (e.g., DB-5ms) and fine-tuning the oven temperature program to ensure adequate separation from other components in the sample extract. epa.gov
Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of ions in an electric field. wikipedia.orglibretexts.org Phenols, being weak acids, can be analyzed in their anionic form at a pH above their pKa. nih.govcapes.gov.br In Capillary Zone Electrophoresis (CZE), the primary mode of CE, optimization focuses on the composition, concentration, and pH of the background electrolyte (buffer), as well as the applied voltage. nih.gov The high resolving power of CE makes it particularly suitable for separating closely related isomers. nih.gov
Table 3: Comparison of Chromatographic Techniques for Halogenated Phenol Analysis
| Technique | Principle | Key Optimization Parameters | Advantages | Considerations |
|---|---|---|---|---|
| HPLC | Partitioning between a stationary and mobile phase. nih.gov | Mobile phase composition & pH, gradient, column type, temperature. asianpubs.orgmdpi.com | Wide applicability, robust, no derivatization needed. | Lower resolution for complex isomers compared to GC. |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. chula.ac.th | Temperature program, column stationary phase, carrier gas flow rate. | High resolution and sensitivity, especially with MS. | Requires derivatization for polar analytes like phenols. jfda-online.com |
| CE | Differential migration of ions in an electric field. wikipedia.org | Background electrolyte pH and concentration, applied voltage. nih.gov | Extremely high efficiency, minimal sample/solvent use. | Requires analyte to be charged, lower concentration sensitivity than GC/HPLC. |
Future Perspectives and Emerging Research Avenues for 3 Chloro 5 Fluoro 4 Methoxyphenol
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
Modern organic synthesis is increasingly turning to advanced catalytic systems to achieve these goals. Research into transition-metal and organocatalysis, for example, aims to provide milder and more selective methods for the halogenation and methoxylation of phenolic compounds. Furthermore, the development of "one-pot" reactions and the application of flow chemistry, where reactions are run in continuous streams rather than in batches, represent promising strategies to make the synthesis of complex phenols like 3-chloro-5-fluoro-4-methoxyphenol more streamlined, scalable, and environmentally sustainable.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Halogenation/Methoxylation | High selectivity, reduced waste, milder reaction conditions | Designing novel transition-metal and organocatalysts |
| One-Pot Syntheses | Increased operational efficiency, reduced solvent use, time savings | Engineering sequential, multi-step reaction cascades |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability | Optimization of reaction conditions within microreactor systems |
Targeted Drug Discovery and Lead Optimization Based on Halogenated Methoxyphenol Scaffolds
The molecular scaffold, or core structure, is a foundational concept in medicinal chemistry, serving as a template for generating new compounds. nih.gov Halogenated phenolic compounds are particularly valued as pharmacophores—the part of a molecule responsible for its biological activity. The inclusion of halogen atoms like chlorine and fluorine can profoundly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and ability to cross cell membranes. researchgate.net The this compound structure is a prime example of a scaffold that could be a starting point for drug discovery. nih.govnih.gov
Future research will likely focus on creating libraries of derivatives from this scaffold to screen for activity against a wide range of diseases. nih.gov By making small, strategic modifications—such as altering the position of the halogens or methoxy (B1213986) group, or adding new functional groups—medicinal chemists can fine-tune the molecule's properties. This process, known as lead optimization, aims to maximize a compound's therapeutic effects while minimizing potential side effects. nih.gov The unique combination of substituents on the this compound scaffold makes it a promising candidate for developing selective inhibitors for targets like kinases, which are often implicated in cancer. nih.gov
Advanced Bioremediation Technologies for Emerging Halogenated Phenolic Contaminants
Halogenated phenols can be persistent environmental pollutants, and their removal is a significant challenge. researchgate.net While the specific environmental impact of this compound is not widely documented, research into the bioremediation of related chlorinated and fluorinated phenols provides a blueprint for future work. Bioremediation uses living organisms, primarily microbes, to break down or neutralize contaminants. epa.gov
Future research is expected to focus on identifying and engineering microorganisms, such as bacteria and fungi, capable of degrading complex halogenated phenols. researchgate.net Under aerobic (oxygen-rich) conditions, bacteria can use monooxygenases to attack the phenolic ring, while under anaerobic (oxygen-free) conditions, a process called reductive dechlorination can remove chlorine atoms. researchgate.netmicrobe.com Advanced technologies may involve creating microbial consortia, where different species work together to completely mineralize the contaminant to harmless products like carbon dioxide and water. ugal.ro Another avenue is the use of isolated enzymes in bioreactors to target specific degradation steps, offering a more controlled and potentially more efficient remediation process. microbe.com
Integration of In Silico and Experimental Approaches for a Holistic Understanding of Molecular Behavior
Computational chemistry, or in silico modeling, has become an indispensable tool in modern chemical and biological research. mdpi.comnih.gov These techniques allow scientists to predict the properties and behavior of molecules like this compound before synthesizing them in the lab. This integrated approach, which combines computational prediction with experimental validation, can dramatically accelerate the pace of discovery. mdpi.comnih.gov
For example, quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, predicting its stability and reactivity. mdpi.comacs.org Molecular docking simulations can forecast how the compound might bind to a specific protein target, helping to prioritize which derivatives are most promising for drug discovery. nih.govfrontiersin.org This synergy saves valuable time and resources by focusing laboratory efforts on the most viable candidates.
| In Silico Technique | Application for this compound |
| Density Functional Theory (DFT) | Calculating electronic properties, predicting reaction sites, and assessing antioxidant potential. mdpi.com |
| Molecular Docking | Simulating the binding interaction with protein targets to predict affinity and guide drug design. nih.govfrontiersin.org |
| ADME/T Prediction | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness. nih.gov |
Exploration of Undiscovered Biological Targets and Mechanisms of Action for Halogenated Phenolic Compounds
The full biological potential of many halogenated phenolic compounds is still largely unknown. researchgate.netnih.gov While some are known for specific activities like antimicrobial or anti-inflammatory effects, there is a vast landscape of potential biological targets yet to be explored. researchgate.netcnr.it Future research on this compound and its derivatives should include broad screening campaigns to uncover novel biological activities.
High-throughput screening (HTS) allows for the rapid testing of a compound against thousands of biological targets, such as enzymes and receptors. This can reveal unexpected therapeutic possibilities. For instance, a compound designed for one purpose might show potent activity against a completely different target, opening up new avenues for treating other diseases. Once an activity is identified, detailed mechanistic studies are required to understand precisely how the compound works at a molecular level, which is crucial for its development into a safe and effective therapeutic agent. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 3-Chloro-5-fluoro-4-methoxyphenol to improve yield and purity?
Answer:
- Stepwise Functionalization : Begin with a methoxy-substituted phenol precursor. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) under controlled pH (pH 6–7) to avoid over-fluorination. Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product. Monitor intermediates via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
- Yield Optimization : Adjust stoichiometry of chlorinating agents (1.2–1.5 equivalents) and reaction time (2–4 hours) to minimize side products like di-chlorinated derivatives .
Q. What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Use ¹H NMR (δ 6.8–7.2 ppm for aromatic protons), ¹³C NMR (δ 150–160 ppm for oxygenated carbons), and ¹⁹F NMR (δ -110 to -120 ppm for fluorine) to confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) .
Q. How does the solubility profile of this compound influence experimental design?
Answer:
- Solubility Data : The compound is sparingly soluble in water (≈1.2 g/L at 25°C) but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol .
- Implications : For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity. For reactions, use ethanol/water mixtures to enhance solubility during coupling reactions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for halogenation of this compound?
Answer:
- DFT Calculations : Model the electronic effects of substituents (e.g., methoxy’s electron-donating vs. chloro/fluoro’s electron-withdrawing effects) to predict regioselectivity in further functionalization .
- Kinetic Isotope Studies : Use deuterated analogs to identify rate-determining steps in halogenation pathways. Compare with experimental data to validate theoretical models .
Q. What strategies mitigate conflicting reports on the compound’s stability under oxidative conditions?
Answer:
- Controlled Oxidation Studies : Expose the compound to H₂O₂ (3–10% in acetic acid) at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., quinone derivatives) using LC-MS .
- Stabilizers : Add antioxidants like BHT (0.1% w/w) during storage. Avoid prolonged exposure to UV light, which accelerates decomposition .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry applications?
Answer:
- Derivatization : Synthesize analogs (e.g., replacing methoxy with ethoxy or varying halogen positions) and test against target enzymes (e.g., kinases, cytochrome P450).
- Bioassay Protocols : Use SPR (surface plasmon resonance) for binding affinity measurements and cell-based assays (e.g., IC₅₀ in cancer lines) to correlate substituent effects with activity .
Q. What environmental considerations are critical when handling waste containing this compound?
Answer:
- Waste Segregation : Separate halogenated waste from non-halogenated solvents. Use labeled containers for chlorinated/fluorinated byproducts .
- Disposal : Collaborate with certified waste management firms for incineration (≥1100°C) to prevent release of toxic dioxins or furans .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
